molecular formula C34H39N5O7S B13437595 1-Pyrrolidinecarboxylic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl][5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]amino]acetyl]-4-ethyl-, phenylmethyl ester, (3R,4S)- CAS No. 1428243-27-9

1-Pyrrolidinecarboxylic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl][5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]amino]acetyl]-4-ethyl-, phenylmethyl ester, (3R,4S)-

Cat. No.: B13437595
CAS No.: 1428243-27-9
M. Wt: 661.8 g/mol
InChI Key: BFRDSFZFZQJXHN-VPUSJEBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Pyrrolidinecarboxylic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl][5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]amino]acetyl]-4-ethyl-, phenylmethyl ester, (3R,4S)- is a structurally complex pyrrolidine derivative. Key features include:

  • Core structure: A pyrrolidine ring (five-membered nitrogen-containing heterocycle) with stereochemistry (3R,4S).
  • Substituents:
    • Position 3: A branched acetyl group containing a tert-butoxycarbonyl (Boc)-protected amine and a 5-[(4-methylphenyl)sulfonyl]pyrrolo[2,3-b]pyrazin-2-yl moiety.
    • Position 4: An ethyl group.
    • Carboxylic acid: Esterified as a phenylmethyl (benzyl) ester.

This compound’s design suggests applications in medicinal chemistry, particularly as a protease inhibitor or kinase modulator, given the sulfonamide and heteroaromatic motifs .

Properties

CAS No.

1428243-27-9

Molecular Formula

C34H39N5O7S

Molecular Weight

661.8 g/mol

IUPAC Name

benzyl (3S,4R)-3-ethyl-4-[2-[[5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C34H39N5O7S/c1-6-25-19-37(32(41)45-22-24-10-8-7-9-11-24)20-27(25)29(40)21-38(33(42)46-34(3,4)5)30-18-35-31-28(36-30)16-17-39(31)47(43,44)26-14-12-23(2)13-15-26/h7-18,25,27H,6,19-22H2,1-5H3/t25-,27+/m1/s1

InChI Key

BFRDSFZFZQJXHN-VPUSJEBWSA-N

Isomeric SMILES

CC[C@@H]1CN(C[C@@H]1C(=O)CN(C2=CN=C3C(=N2)C=CN3S(=O)(=O)C4=CC=C(C=C4)C)C(=O)OC(C)(C)C)C(=O)OCC5=CC=CC=C5

Canonical SMILES

CCC1CN(CC1C(=O)CN(C2=CN=C3C(=N2)C=CN3S(=O)(=O)C4=CC=C(C=C4)C)C(=O)OC(C)(C)C)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis of Pyrrolidinecarboxylic Acid Derivatives

Stereoselective synthesis of the pyrrolidinecarboxylic acid core is often achieved through:

  • 1,4-Addition of aryl cuprates or boronic esters to enantiopure enones, followed by reduction and deprotection steps to yield the desired stereochemistry.
  • Use of chiral auxiliaries or catalysts to control the configuration at the 3- and 4-positions.

Construction of the Pyrrolo[2,3-b]pyrazine Moiety

The 5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl fragment is typically synthesized via:

  • Cyclization of appropriately substituted amino pyrazines with sulfonylated pyrrole derivatives.
  • Installation of the tosyl (4-methylphenylsulfonyl) group prior to or after cyclization, depending on the stability of intermediates.

Protection and Coupling Strategies

  • The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base, typically after the formation of the amine functionality.
  • Benzyl ester protection of carboxylic acids is achieved by esterification with benzyl alcohol under acidic or coupling conditions.
  • Amide bond formation between the pyrrolidinecarboxylic acid and the pyrrolo[2,3-b]pyrazine fragment is accomplished using standard peptide coupling reagents (e.g., EDCI, HATU, or DCC).
Step Transformation Key Conditions Notes
1 Stereoselective construction of pyrrolidinecarboxylic acid Arylic cuprate/rhodium-catalyzed addition to enone, reduction, deprotection Yields up to 84% for addition, 52% for reduction/deprotection
2 Synthesis of pyrrolo[2,3-b]pyrazine core Cyclization of aminopyrazine with tosylated pyrrole Tosyl group introduced via sulfonyl chloride
3 Boc protection of amine Boc2O, base (e.g., triethylamine) Protects amine for subsequent coupling
4 Benzyl ester formation Benzyl alcohol, acid catalyst or coupling agent Protects carboxylic acid, removable by hydrogenolysis
5 Amide coupling EDCI/HATU/DCC, base Couples carboxylic acid and amine fragments
6 Final deprotection and purification TFA (for Boc removal), hydrogenolysis (for benzyl ester) Yields the final compound with defined stereochemistry

Recent patent literature highlights several improvements:

  • Use of enzymatic chiral resolution (e.g., lipase-mediated) to avoid the need for chiral HPLC, though this can lower overall yields and increase cost.
  • Direct coupling strategies to minimize racemization and byproduct formation.
  • Industrial-scale adaptations favor milder conditions, higher atom economy, and reduced environmental impact, such as using ethanol as a solvent and avoiding hazardous reagents.
Synthesis Route Key Advantages Typical Overall Yield Industrial Suitability
Chiral auxiliary/catalyst High stereoselectivity 40–60% Moderate
Enzymatic resolution Avoids chiral HPLC 20–35% Limited by cost/yield
Direct coupling with protected intermediates Fewer steps, scalable 50–70% High
  • The most challenging aspect is maintaining stereochemical purity during multi-step transformations, particularly during amide coupling and deprotection.
  • Tosylation and Boc protection are robust and widely used, but their removal requires careful control to avoid side reactions.
  • Industrial methods increasingly favor greener solvents and milder conditions to enhance safety, scalability, and environmental compliance.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.

Scientific Research Applications

1-Pyrrolidinecarboxylic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl][5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]amino]acetyl]-4-ethyl-, phenylmethyl ester, (3R,4S)- has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on biological systems. In medicine, it could be investigated for its potential therapeutic properties. In industry, it may be used in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in a biological context, the compound may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences between the target compound and analogous pyrrolidine derivatives:

Compound Name / ID Key Substituents Functional Groups Molecular Weight Notable Properties
Target Compound 3: Acetyl-Boc-pyrrolopyrazine-sulfonyl; 4: Ethyl; Benzyl ester Sulfonyl, Boc, ester, amide ~750 (estimated) High steric hindrance; potential kinase inhibition
1-Pyrrolidinecarboxylic acid () 3: Cyano; 4: Oxo; tert-butyl ester Cyano, ketone, ester 210.23 Lower solubility; melting point 160–161°C
(3S)-3-Hydroxy-tert-butyl ester () 3: Hydroxy; tert-butyl ester Hydroxy, ester 201.24 Enhanced polarity; hydrogen bonding
3-(Acetyloxy)-propargyloxybenzyl ester () 3: Acetyloxy; 2: Propargyloxybenzyl; tert-butyl ester Acetyloxy, alkyne, ester 373.44 Click chemistry reactivity
Cbz-protected aminopyrrolidine () 3: Cbz-protected amino; benzyl ester Cbz, ester ~350 (estimated) Protease inhibitor intermediate

Biological Activity

1-Pyrrolidinecarboxylic acid derivatives, particularly the compound 1-Pyrrolidinecarboxylic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl][5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]amino]acetyl]-4-ethyl-, phenylmethyl ester, (3R,4S)- , have garnered attention in pharmacological research due to their diverse biological activities. This article aims to consolidate findings on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure incorporating a pyrrolidine ring and various functional groups that contribute to its biological activity. Its molecular formula is C22H30N4O5SC_{22}H_{30}N_{4}O_{5}S, and it possesses a chiral configuration that influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate various biochemical pathways, leading to significant pharmacological effects. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding : It can bind to receptors, altering their activity and influencing cellular signaling processes.

Biological Activities

Research indicates that pyrrolidine derivatives exhibit a wide range of biological activities:

  • Antimicrobial Activity : Several studies have demonstrated the antimicrobial properties of pyrrolidine derivatives against various pathogens .
  • Anticancer Properties : Compounds similar to 1-Pyrrolidinecarboxylic acid have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models .
  • Anti-inflammatory Effects : These compounds may also possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of related pyrrolidine compounds:

  • Anticancer Activity :
    • A study reported that a pyrrolidine derivative demonstrated significant cytotoxic effects on breast cancer cells, with an IC50 value indicating potent activity .
    • Another investigation focused on a pyrrolidine-containing compound that acted as a CXCR4 antagonist, showing efficacy in reducing cancer cell metastasis in vivo .
  • Antimicrobial Studies :
    • Research conducted by Sreekanth and Jha (2020) evaluated the antimicrobial properties of synthesized pyrrolidine derivatives against Gram-negative bacteria, revealing promising results with notable inhibition rates .
  • Enzyme Inhibition :
    • A recent review highlighted the enzyme inhibitory effects of pyrrolidine derivatives on cholinesterase and carbonic anhydrase, suggesting their potential use in treating neurodegenerative diseases and other conditions related to enzyme dysregulation .

Data Summary

The following table summarizes key findings related to the biological activities of 1-Pyrrolidinecarboxylic acid derivatives:

Activity TypeDescriptionReference
AntimicrobialEffective against various pathogens
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers in vitro
Enzyme InhibitionInhibits cholinesterase and carbonic anhydrase

Q & A

Q. What are the key steps in synthesizing this compound, and how are stereochemical outcomes controlled?

The synthesis involves multi-step reactions, including:

  • Acylation : Coupling the pyrrolidinecarboxylic acid core with activated acetyl intermediates under controlled pH (6.5–7.5) to avoid racemization .
  • Deprotection : Selective removal of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA) in dichloromethane, preserving the phenylmethyl ester .
  • Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) ensure the (3R,4S) configuration. X-ray crystallography validates stereochemistry post-synthesis .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and coupling constants (e.g., J-values for axial/equatorial protons in pyrrolidine) .
  • IR Spectroscopy : Identifies carbonyl stretches (e.g., 1680–1720 cm1^{-1} for the ester and carbamate groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (±2 ppm accuracy) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for scale-up?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states for rate-limiting steps (e.g., nucleophilic acyl substitution). Solvent effects are modeled using COSMO-RS to select optimal polar aprotic solvents (e.g., DMF vs. THF) .
  • Reaction Path Screening : Automated workflows (e.g., ICReDD’s platform) integrate computational and experimental data to minimize trial-and-error. For example, temperature gradients (0–25°C) and catalyst loadings (5–20 mol%) are tested in silico first .

Q. How do conflicting spectroscopic data (e.g., NOE vs. X-ray) resolve stereochemical ambiguities?

  • NOE Analysis : Nuclear Overhauser Effect correlations identify spatial proximity of substituents (e.g., ethyl and phenylmethyl groups).
  • X-ray Crystallography : Provides definitive 3D atomic coordinates. For instance, a 0.5 Å resolution structure confirmed the (3R,4S) configuration despite ambiguous NOE signals in a crowded region .
  • Dynamic NMR : Variable-temperature 1^1H NMR detects conformational flexibility (e.g., ring puckering in pyrrolidine) that may distort NOE data .

Q. What strategies enhance bioactivity in kinase inhibition assays?

  • Structure-Activity Relationship (SAR) : Modifying the 5-[(4-methylphenyl)sulfonyl] group improves ATP-binding pocket affinity. For example:

    SubstituentIC50_{50} (nM)Selectivity (vs. Kinase X)
    -SO2_2-Ph(4-Me)12 ± 350-fold
    -SO2_2-Ph(4-Cl)45 ± 710-fold
  • Prodrug Design : Replacing the phenylmethyl ester with a hydrolyzable group (e.g., pivaloyloxymethyl) increases cellular permeability .

Q. How are stability challenges addressed under physiological conditions?

  • pH-Dependent Degradation : Accelerated stability testing (40°C/75% RH) identifies hydrolysis-prone sites (e.g., the acetyl group). Buffers (pH 4–7.4) simulate gastric and plasma environments .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation products. Opaque storage vials and antioxidants (e.g., BHT) mitigate decomposition .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying enantiomeric excess (ee) values?

  • Catalyst-Ligand Mismatch : Pd-catalyzed couplings may favor undesired intermediates if ligand bite angles are suboptimal (e.g., BINAP vs. Josiphos ligands).
  • Kinetic vs. Thermodynamic Control : Low-temperature reactions (<−20°C) trap kinetic products (70% ee), while prolonged heating (60°C, 24h) shifts equilibrium toward thermodynamic products (95% ee) .

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?

  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., carboxylic acid derivatives) that contribute to in vivo activity but are absent in vitro .
  • Protein Binding : Equilibrium dialysis quantifies plasma protein binding (>95% for this compound), reducing free drug concentration in vivo despite high in vitro potency .

Methodological Recommendations

  • Stereochemical Validation : Always cross-validate NMR, X-ray, and computational data to avoid misassignment .
  • Reaction Optimization : Use hybrid computational-experimental platforms (e.g., ICReDD) to reduce development time by 40–60% .
  • Bioactivity Testing : Include orthogonal assays (e.g., SPR for binding kinetics) alongside IC50_{50} measurements to capture mechanistic nuances .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.